molecular formula C18H16N6S2 B2826549 2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine CAS No. 2380181-23-5

2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

Cat. No.: B2826549
CAS No.: 2380181-23-5
M. Wt: 380.49
InChI Key: GBXQWBOHLSCMDQ-UHFFFAOYSA-N
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Description

This compound is a novel molecule that has been studied for its potential applications in various fields . It is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative .


Synthesis Analysis

The compound was synthesized as part of a series of novel derivatives . The synthesis process involved the design and creation of these derivatives, which were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thiophenyl group, a pyridazinyl group, a piperazinyl group, and a thiazolopyridine group .

Future Directions

The future directions for this compound could involve further development and testing, particularly in relation to its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6S2/c1-2-15(25-11-1)13-3-4-17(22-21-13)23-7-9-24(10-8-23)18-20-14-12-19-6-5-16(14)26-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXQWBOHLSCMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC5=C(S4)C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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